Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a cyano group, and an ester functional group
Scientific Research Applications
Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Target of Action
It is known that similar compounds with a 4-cyano group in place of the carboxylate ethyl ester have been found to be active . Therefore, it is plausible that Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate may interact with similar targets.
Mode of Action
This could involve binding to the target, causing conformational changes that affect the target’s function .
Biochemical Pathways
Given its structural similarity to other active compounds, it may influence similar biochemical pathways .
Result of Action
Based on its structural similarity to other active compounds, it may induce similar molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methylbenzyl cyanide with piperidine-4-carboxylic acid ethyl ester under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate
- Ethyl 4-(4-methylphenyl)piperidine-4-carboxylate
- Ethyl 1-(4-cyanophenyl)piperidine-4-carboxylate
Uniqueness
Ethyl 1-[cyano(4-methylphenyl)methyl]piperidine-4-carboxylate is unique due to the presence of both a cyano group and a piperidine ring in its structure. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 1-[cyano-(4-methylphenyl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-21-17(20)15-8-10-19(11-9-15)16(12-18)14-6-4-13(2)5-7-14/h4-7,15-16H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZJKROSHSONKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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